L-Galactono-1,4-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Plant Science

Specific Scientific Field: Plant Science

Summary of the Application: L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) have been shown to be sensitive to it .

Methods of Application or Experimental Procedures: Leaves from wild-type Arabidopsis were fed with D-glucose, L-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .

Results or Outcomes: The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0; however, no phenotypic difference was observed between the T-DNA insertion mutant of At1g80240 and the wild type .

Application in Tomato Plant Development

Specific Scientific Field: Plant Physiology

Summary of the Application: L-Galactono-1,4-lactone dehydrogenase (EC 1.3.2.3) catalyzes the last step in the main pathway of vitamin C (L-ascorbic acid) biosynthesis in higher plants . This enzyme plays a crucial role in plant and fruit development in tomato .

Methods of Application or Experimental Procedures: P35S: SlgalldhRNAi silenced transgenic tomato lines were generated using an RNAi strategy to evaluate the effect of any resulting modification of the ascorbate pool on plant and fruit development .

Results or Outcomes: The most affected lines studied exhibited up to an 80% reduction in Sl GalLDH activity and showed a strong reduction in leaf and fruit size, mainly as a consequence of reduced cell expansion .

Application in Gene Expression Analysis

Specific Scientific Field: Genomics

Summary of the Application: Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) in Arabidopsis thaliana have been shown to be sensitive to L-Galactono-1,4-lactone .

Application in Biochemical Investigation

Specific Scientific Field: Biochemistry

Summary of the Application: L-galactono-1,4-lactone dehydrogenase (GLDH) catalyzes the terminal step of the Smirnoff-Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants .

Methods of Application or Experimental Procedures: A GLDH in gel activity assay was developed to biochemically investigate GLDH localization in plant mitochondria .

Application in Drought Tolerance

Summary of the Application: In higher plants, L-galactono-1,4-lactone dehydrogenase (GLDH) plays important roles in ascorbic acid (AsA) biosynthesis and assembly of respiration complex I . A unique allelic variant (TaGLDH-A1b) associated with enhanced drought tolerance has been reported .

Methods of Application or Experimental Procedures: The study reported three homoeologous genes (TaGLDH-A1, -B1 and -D1) encoding common wheat GLDH isozymes .

Results or Outcomes: The unique allelic variant (TaGLDH-A1b) was associated with enhanced drought tolerance .

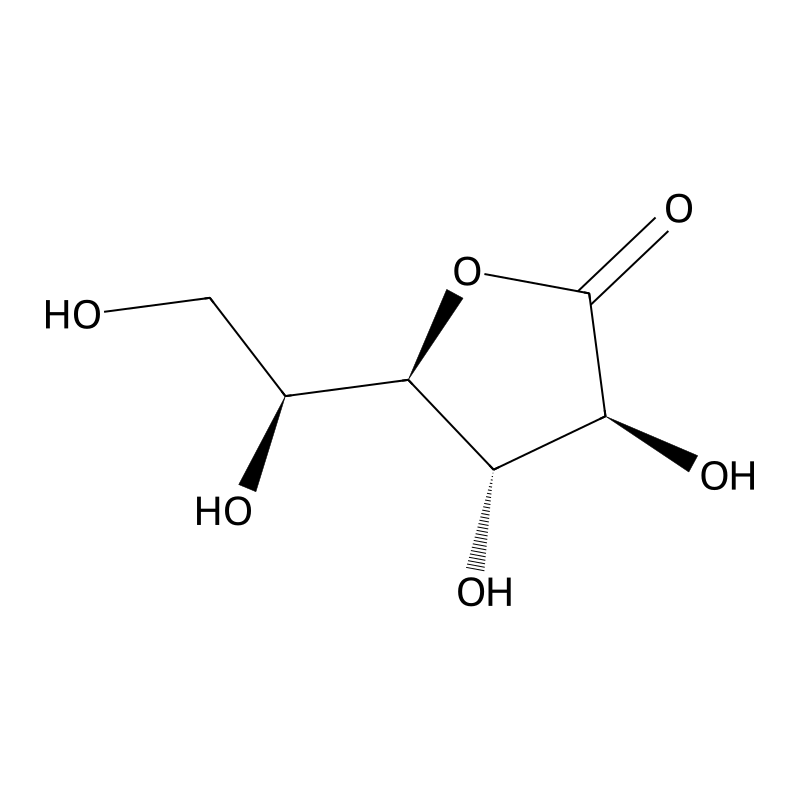

L-Galactono-1,4-lactone is a naturally occurring compound that plays a significant role in the biosynthesis of ascorbic acid (vitamin C) in plants. It is classified as a galactonolactone and is structurally characterized by a six-carbon sugar derivative, specifically a 3,4-dihydroxydihydrofuran-2(3H)-one with a 1,2-dihydroxyethyl group at position five. The molecular formula of L-galactono-1,4-lactone is C₆H₁₀O₆, and its chemical structure allows it to serve as an intermediate in the metabolic pathway leading to the production of ascorbic acid .

- L-Galactonolactone itself is not extensively studied for safety concerns.

- As a naturally occurring plant metabolite, it is likely to have low toxicity.

- However, the safety profile should be considered in the context of research involving isolated L-galactonolactone. Standard laboratory practices for handling unknown compounds should be followed.

Future Research Directions

- Further research could explore the specific enzymes and pathways involved in L-galactonolactone synthesis in plants.

- Understanding the regulation of GLDH activity and its impact on L-galactonolactone availability could be beneficial for improving vitamin C content in crops.

This step is crucial for maintaining adequate levels of vitamin C, which is vital for plant health and growth.

L-Galactono-1,4-lactone exhibits significant biological activity primarily through its role in ascorbate biosynthesis. Ascorbic acid is an essential antioxidant that protects plants from oxidative stress and contributes to various physiological processes, including photosynthesis and cell signaling . Additionally, studies have shown that L-galactono-1,4-lactone can influence gene expression related to ascorbate metabolism and enhance the accumulation of vitamin C in fruits like pepper .

The synthesis of L-galactono-1,4-lactone can be achieved through various methods:

L-Galactono-1,4-lactone has several applications:

- Nutraceuticals: It serves as a precursor for vitamin C production in dietary supplements.

- Agriculture: Enhancing the vitamin C content in crops can improve their nutritional value and shelf life.

- Cosmetics: Due to its antioxidant properties, it is used in formulations aimed at skin health .

L-Galactono-1,4-lactone shares structural similarities with several other compounds involved in carbohydrate metabolism and antioxidant activity. Here are some notable comparisons:

| Compound | Structure Type | Role in Metabolism | Unique Features |

|---|---|---|---|

| D-Galactose | Sugar | Precursor for L-galactono-1,4-lactone | Directly involved in the synthesis pathway |

| L-Galacto-hexose | Sugar derivative | Potential precursor for other metabolites | Less common than L-galactono-1,4-lactone |

| L-Galacto-D-gluconic acid | Organic acid | Antioxidant properties | Functions differently compared to lactones |

| Ascorbic Acid | Vitamin (antioxidant) | Major antioxidant in plants | End product of the pathway involving L-galactono-1,4-lactone |

L-Galactono-1,4-lactone stands out due to its specific role as an intermediate in the biosynthesis of vitamin C and its unique structural characteristics that facilitate its function within plant metabolism.

The Smirnoff-Wheeler Pathway in Plants

Position of L-Galactono-1,4-lactone as Terminal Precursor

In the Smirnoff-Wheeler pathway, L-galactono-1,4-lactone serves as the direct precursor for L-ascorbic acid (AsA) synthesis [1] [9]. This pathway, first characterized in Myrciaria dubia (camu-camu) and Arabidopsis thaliana, converts GDP-D-mannose to AsA through eight enzymatic steps. The final oxidation of L-galactono-1,4-lactone to AsA occurs via L-galactonolactone dehydrogenase (GLDH), a mitochondrial flavoenzyme [3] [9]. Genetic disruption of GLDH in plants results in AsA deficiency, confirming its indispensability [9].

Upstream Metabolic Steps and Precursors

The pathway initiates with GDP-D-mannose, a nucleotide sugar derived from fructose-6-phosphate:

- GDP-D-mannose 3',5'-epimerase converts GDP-D-mannose to GDP-L-galactose [1] [4].

- GDP-L-galactose phosphorylase (VTC2/VTC5) cleaves GDP-L-galactose into L-galactose 1-phosphate [4] [9].

- Phosphatase-mediated dephosphorylation yields L-galactose [5].

- L-galactose dehydrogenase (L-GalDH) oxidizes L-galactose to L-galactono-1,4-lactone [2] [5]. Crystallographic studies of rice L-GalDH reveal a P21 space group structure with a 1.2 Å resolution, highlighting conserved NAD+-binding domains [2].

Conversion from L-Galactose to L-Galactono-1,4-lactone

L-GalDH catalyzes the NAD+-dependent oxidation of L-galactose, forming L-galactono-1,4-lactone with a K_m of 1.55 mM for L-galactose [2] [8]. Structural analyses show that rice L-GalDH forms homodimers, with substrate specificity governed by a deep hydrophobic pocket accommodating the galactose moiety [2]. This step represents a regulatory node, as L-GalDH expression correlates with AsA accumulation under light stress [5] [9].

Comparative Analysis of Ascorbate Biosynthetic Pathways

Plant-Specific Non-Inversion Pathway

The Smirnoff-Wheeler pathway retains the L-configuration throughout, avoiding sugar epimerization [9]. In contrast to animal pathways, plants utilize GDP-sugar intermediates shared with cell wall biosynthesis, creating metabolic crosstalk [4] [9]. Overexpression of GDP-L-galactose phosphorylase in Arabidopsis increases AsA levels by 4-fold, demonstrating pathway flux control [5] [9].

Animal L-Gulono-1,4-lactone Pathway

Animals synthesize AsA via D-glucuronic acid, which is converted to L-gulono-1,4-lactone and oxidized by gulonolactone oxidase (GULO) [6]. Most mammals retain functional GULO, but primates and guinea pigs lack it due to pseudogenization. Transgenic expression of rat GULO in Escherichia coli enables L-ascorbate production from L-galactono-1,4-lactone, illustrating enzyme promiscuity [7].

Fungal D-Erythroascorbic Acid Pathway

Fungi like Saccharomyces cerevisiae produce D-erythroascorbic acid via D-arabinono-1,4-lactone oxidase [7] [10]. This enzyme shares 30% sequence identity with animal GULO but exhibits distinct substrate specificity for D-arabinono-1,4-lactone [10]. In Phycomyces blakesleeanus, D-erythroascorbate glucoside stabilizes the antioxidant pool during sporulation [10].

Euglenid Hybrid Pathway

Euglena gracilis employs a unique pathway combining plant and animal elements:

- D-Galacturonate is reduced to L-galactonate via NADPH-dependent reductase [8].

- Aldonolactonase cyclizes L-galactonate to L-galactono-1,4-lactone [8].

- Mitochondrial GLDH completes AsA synthesis [8]. RNAi silencing of aldonolactonase in Euglena reduces AsA by 80%, reversible by L-galactono-1,4-lactone supplementation [8].

Integration with Plant Metabolic Networks

Interface with Carbohydrate Metabolism

GDP-D-mannose, the pathway precursor, also feeds into:

- Cell wall polysaccharides (e.g., galactomannans)

- Protein glycosylation (N-linked glycans)

Competition for GDP-D-mannose explains why AsA levels rarely exceed 5% of soluble carbohydrates in leaves [9]. Transgenic strategies overexpressing GDP-mannose pyrophosphorylase increase both AsA and cell wall mannans, demonstrating metabolic linkage [5].

Connection to Mitochondrial Energy Metabolism

GLDH localizes to the mitochondrial inner membrane, coupling AsA synthesis to electron transport:

- Electrons from L-galactono-1,4-lactone oxidation reduce cytochrome c, bypassing Complex III [3] [9].

- In vitro, 1 mM L-galactono-1,4-lactone stimulates oxygen consumption in isolated mitochondria by 35% [3].

Blue light activates GLDH via dissociation from PAS-LOV inhibitors, synchronizing AsA production with photosynthetic activity [9].

Table 1: Enzymatic Properties of L-Galactono-1,4-lactone Metabolic Enzymes

| Enzyme | Organism | Localization | Cofactor | K_m (L-Galactono-1,4-lactone) | Reference |

|---|---|---|---|---|---|

| L-Galactose Dehydrogenase | Oryza sativa | Cytosol | NAD+ | 1.55 mM | [2] |

| GLDH | Arabidopsis | Mitochondria | FAD | 0.12 mM | [3] [9] |

| Aldonolactonase | Euglena gracilis | Cytosol | Zn²+ | 1.67 mM | [8] |